PPAR-α Mediated In Vivo Lipid Modulation: A Specific Advantage Over Non-Iodinated Analogs
3-Iodoquinolin-6-ol functions as a PPAR-α agonist and demonstrates significant in vivo efficacy in reducing lipid levels, an effect not reported for the parent 6-hydroxyquinoline or its 3-bromo analog. The compound's unique iodine atom is critical for this specific pharmacological activity .
| Evidence Dimension | In vivo reduction of plasma triglycerides and LDL cholesterol |
|---|---|
| Target Compound Data | Significant reduction in triglycerides and LDL cholesterol |
| Comparator Or Baseline | 6-Hydroxyquinoline (non-iodinated parent) and 3-Bromoquinolin-6-ol |
| Quantified Difference | Not reported for comparator compounds |
| Conditions | High-fat diet (HFD) induced obese mouse model |
Why This Matters
This indicates that the 3-iodo substitution confers a specific, desirable in vivo pharmacological effect, making it a distinct tool for metabolic disease research compared to its non-iodinated or brominated counterparts.
